(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone
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Overview
Description
(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring substituted with two fluorine atoms and a pyridine ring substituted with one fluorine atom, connected by a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions, often involving amines and haloalkanes under basic conditions.
Pyridine Ring Functionalization: The pyridine ring is functionalized with a fluorine atom using electrophilic fluorination reagents.
Coupling Reaction: The final step involves coupling the fluorinated pyrrolidine and pyridine rings through a methanone linkage, often using reagents like acyl chlorides or anhydrides under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol derivatives
Substitution: Compounds with new functional groups replacing the fluorine atoms
Scientific Research Applications
(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms in the compound can enhance its binding affinity and specificity to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoropyrrolidin-1-yl)(4-fluoropyridin-2-yl)methanone
- (3,3-Difluoropyrrolidin-1-yl)(2-fluoropyridin-5-yl)methanone
- (3,3-Difluoropyrrolidin-1-yl)(3-chloropyridin-4-yl)methanone
Uniqueness
(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-8-5-14-3-1-7(8)9(16)15-4-2-10(12,13)6-15/h1,3,5H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUJYPOLLCWFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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